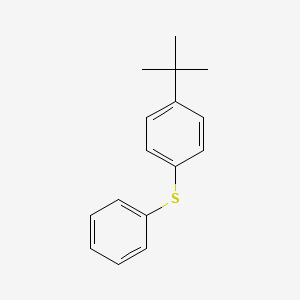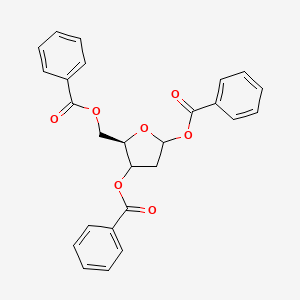
Irbesartan N-β-D-2,3,4-tri-O-acétyl-glucuronide ester méthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Irbesartan and its derivatives involves complex chemical reactions aimed at modifying the molecule to achieve desired properties or to study its metabolites. For instance, Byard and Herbert (1999) described the preparation of N1- and N2- glucuronides of Irbesartan, focusing on their regiochemistry as established from NMR spectroscopic studies, showcasing an approach to synthesize specific derivatives of Irbesartan for further study (Byard & Herbert, 1999).
Molecular Structure Analysis
The molecular structure of Irbesartan and its derivatives is crucial for understanding its interaction with biological molecules. NMR spectroscopy, mass spectrometry, and other analytical techniques are commonly used to elucidate these structures. The detailed NMR spectroscopic studies provide insights into the molecular configurations and the regiochemistry of the products, essential for understanding how modifications affect the molecule's biological activity and interactions.
Chemical Reactions and Properties
Irbesartan undergoes various chemical reactions that lead to the formation of metabolites. Chando et al. (1998) investigated the metabolism of Irbesartan in humans, identifying several metabolites through mass spectroscopy and NMR, highlighting the drug's biotransformation and the chemical nature of its metabolites (Chando et al., 1998).
Physical Properties Analysis
The physical properties of Irbesartan, such as solubility, crystallinity, and stability, are significant for its formulation and therapeutic effectiveness. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze these properties. For example, Adeli (2016) explored the improvement of Irbesartan's dissolution through solid dispersions using the supercritical anti-solvent (SAS) technique, indicating a method to enhance its bioavailability by modifying its physical properties (Adeli, 2016).
Chemical Properties Analysis
The chemical properties of Irbesartan, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its pharmacological profile. Studies like Shah et al. (2010), which focused on the identification and characterization of degradation products of Irbesartan under various stress conditions, contribute to a deeper understanding of its chemical stability and reactivity (Shah, Sahu, & Singh, 2010).
Applications De Recherche Scientifique
1. Traitement du diabète de type 2 et de la microalbuminurie L'irbésartan a été utilisé dans le traitement des patients atteints de diabète de type 2 et de microalbuminurie {svg_1}. L'étude IRMA 2 (Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria) a évalué l'impact du traitement à l'irbésartan sur les biomarqueurs de l'inflammation de bas grade, du dysfonctionnement endothélial, des facteurs de croissance et des produits finaux de glycation avancée (AGE) {svg_2}. L'étude a révélé que le traitement à l'irbésartan réduit l'inflammation de bas grade chez cette population à haut risque, ce qui peut réduire le risque de maladie microvasculaire et macrovaculaire {svg_3}.
Activité antihypertensive
L'irbésartan est un antagoniste des récepteurs de l'angiotensine II ayant une activité antihypertensive {svg_4}. Il est utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque {svg_5}.
Amélioration de la solubilité et de la biodisponibilité
La biodisponibilité de l'irbésartan est limitée en raison de sa faible solubilité et de son métabolisme de premier passage {svg_6}. Des recherches ont été menées pour concevoir, développer et caractériser des nanoparticules lipidiques solides complexes d'irbésartan-cyclodextrine afin d'améliorer la solubilité, le comportement de libération prolongée et par conséquent la biodisponibilité par administration orale {svg_7}.
4. Réduction des biomarqueurs de l'activité inflammatoire Le traitement à l'irbésartan a permis de réduire les biomarqueurs de l'activité inflammatoire chez les patients atteints de diabète de type 2 et de microalbuminurie {svg_8}. Cela comprend une diminution significative de la protéine C-réactive de haute sensibilité (hs-CRP) et du fibrinogène, ainsi qu'une augmentation plus lente de l'interleukine (IL)-6 par rapport au groupe placebo {svg_9}.
5. Rôle potentiel dans la réduction des troubles cardiovasculaires L'activité accrue du système rénine-angiotensine-aldostérone (RAAS) dans le diabète joue un rôle important dans les mécanismes pathogènes hémodynamiques et non hémodynamiques impliqués dans les troubles rénaux et cardiovasculaires {svg_10}. L'irbésartan, en diminuant l'activité du RAAS, peut jouer un rôle bénéfique dans la réduction de ces troubles {svg_11}.
6. Rôle potentiel dans la réduction des troubles rénaux Comme mentionné ci-dessus, l'activité accrue du RAAS dans le diabète joue un rôle important dans les troubles rénaux {svg_12}. En diminuant l'activité du RAAS, l'irbésartan peut également jouer un rôle bénéfique dans la réduction des troubles rénaux {svg_13}.
Mécanisme D'action
Target of Action
The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .
Propriétés
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
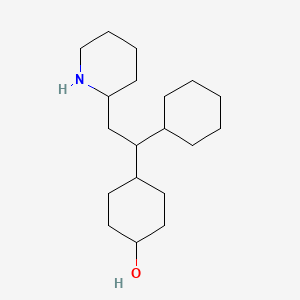

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

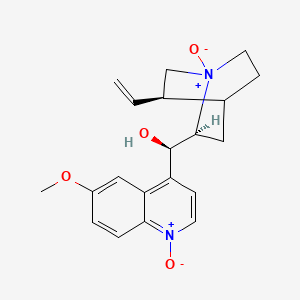
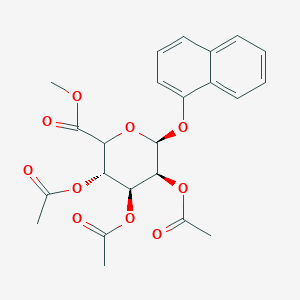
![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
